Lambertic acid

Description

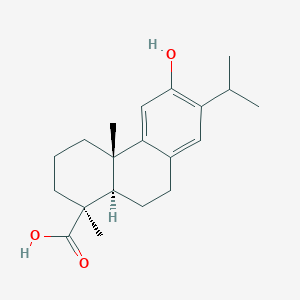

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h10-12,17,21H,5-9H2,1-4H3,(H,22,23)/t17-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDJDNNMKHXZOQ-RLLQIKCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Characteristics

Lambertic acid is a tricyclic diterpenoid with the molecular formula C₂₀H₂₈O₃. researchgate.net Its systematic IUPAC name is (1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid. researchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₈O₃ |

| Molecular Weight | 316.4 g/mol researchgate.net |

| IUPAC Name | (1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid researchgate.net |

| Synonyms | (+)-Lambertic acid, 55051-96-2 researchgate.net |

| Appearance | Not specified in readily available literature |

| Melting Point | Not specified in readily available literature |

| Solubility | Not specified in readily available literature |

| Optical Rotation | Not specified in readily available literature |

Biosynthetic Pathways and Precursors of Lambertic Acid

Diterpenoid Biosynthesis Mechanisms

The biosynthesis of all diterpenoids originates from the C20 precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGDP). nih.gov This precursor is synthesized in plastids via the methylerythritol phosphate (B84403) (MEP) pathway. The construction of the vast array of diterpenoid carbon skeletons from the linear GGDP molecule is primarily accomplished by a class of enzymes known as diterpene synthases (diTPSs), also referred to as diterpene cyclases (DTCs). nih.govresearchgate.net

Diterpenoid biosynthesis can be viewed as a modular process:

Module I: Diterpene Synthase Activity: The initial and critical step is the cyclization of GGDP into various cyclic diterpene scaffolds. researchgate.net This is catalyzed by diTPSs, which are categorized into two main classes based on their structure and catalytic mechanism. nih.gov

Class II diTPS: These enzymes initiate the cyclization of GGDP by protonating the terminal double bond, leading to a bicyclic intermediate, typically a labdadienyl/copalyl diphosphate (CPP) cation. nih.govnih.gov

Class I diTPS: These enzymes catalyze further cyclization and rearrangement reactions from the intermediate generated by Class II enzymes (like CPP) or can act on GGDP directly. They function through the ionization of the diphosphate ester. nih.gov In many plants, including those that produce abietane (B96969) diterpenoids, a Class II diTPS and a Class I diTPS work sequentially to form the characteristic tricyclic skeleton. researchgate.netnih.gov

Module II & III: Post-Cyclization Modification: Following the formation of the hydrocarbon backbone, the diterpene skeleton undergoes extensive modifications. nih.govresearchgate.net These tailoring reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and, to a lesser extent, by other enzymes like dioxygenases, transferases, and isomerases. nih.govresearchgate.net These enzymes introduce hydroxyl groups and other functionalities, and catalyze rearrangements that dramatically increase the structural diversity of the final diterpenoid products. researchgate.net

Proposed Biosynthetic Routes to Lambertic Acid

This compound possesses an abietane skeleton, a common tricyclic structure among diterpenoids. rsc.org While the specific pathway to this compound has not been fully elucidated in a single organism, a general and well-studied biosynthetic route for abietane diterpenoids serves as the proposed pathway. rsc.orgresearchgate.net This route begins with the universal diterpene precursor, GGDP.

The proposed biosynthetic pathway proceeds as follows:

Formation of Copalyl Diphosphate (CPP): The pathway is initiated by the cyclization of GGDP. A Class II diTPS, specifically a copalyl diphosphate synthase (CPPS), catalyzes the conversion of GGDP into a bicyclic intermediate, (+)-copalyl diphosphate [(+)-CPP] in members of the Lamiaceae family. nih.govfrontiersin.org

Formation of the Tricyclic Abietane Skeleton: The (+)-CPP intermediate is then acted upon by a Class I diTPS. nih.gov Enzymes in this step, often referred to as miltiradiene (B1257523) synthases or kaurene synthase-like (KSL) enzymes, catalyze a second cyclization and rearrangement to form the tricyclic hydrocarbon miltiradiene. nih.govnih.gov

Aromatization and Initial Oxidation: Miltiradiene, which contains a cyclohexadiene ring, is unstable and is believed to spontaneously oxidize to form the aromatic intermediate abietatriene (B1232550). nih.gov This aromatic core is the foundational structure for many subsequent modifications.

Tailoring Reactions: Following the formation of the abietatriene core, a series of oxidative modifications are catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net A key step in the biosynthesis of many aromatic abietanes is the hydroxylation of abietatriene to form ferruginol (B158077). nih.gov Subsequent hydroxylations and oxidations at various positions on the abietane skeleton, including the eventual formation of a carboxylic acid group at the C-18 position, lead to the final structure of this compound. The precise sequence and specific intermediates of these final tailoring steps to yield this compound are the subject of ongoing research.

Enzymatic Systems Involved in this compound Biosynthesis

The formation of this compound from primary metabolites requires a suite of specialized enzymes. Based on the proposed biosynthetic route for abietane diterpenoids, the key enzymatic systems involved are:

Geranylgeranyl Diphosphate Synthase (GGPPS): This enzyme is responsible for the synthesis of the GGDP precursor from smaller isoprene (B109036) units. nih.gov Overexpression of GGPPS has been shown to increase the production of abietane diterpenoids in engineered systems, highlighting its role as a key control point. frontiersin.org

Class II Diterpene Synthase - Copalyl Diphosphate Synthase (CPPS): This enzyme catalyzes the first committed step in the biosynthesis of the abietane skeleton. frontiersin.org It directs the linear GGDP substrate toward the formation of the bicyclic (+)-CPP intermediate, which is essential for the subsequent formation of the tricyclic ring system. nih.govnih.gov

Class I Diterpene Synthase - Miltiradiene Synthase: This enzyme, often a kaurene synthase-like (KSL) protein, takes the (+)-CPP intermediate and performs the second cyclization to generate the tricyclic miltiradiene scaffold. nih.govnih.gov

Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of enzymes is critical for the extensive functionalization of the abietane hydrocarbon backbone. nih.govresearchgate.net Specific CYPs, often belonging to the CYP76 family, are responsible for the series of hydroxylations and further oxidations that decorate the aromatic ring and other positions. nih.govresearchgate.net For instance, a ferruginol synthase, a type of CYP, catalyzes the conversion of abietatriene to ferruginol. researchgate.net The formation of the hydroxyl and carboxylic acid groups characteristic of this compound is dependent on the sequential action of specific CYP enzymes. nih.govresearchgate.net

Chemical Synthesis and Derivatization Strategies of Lambertic Acid

Total Synthesis Approaches to Lambertic Acid

The total synthesis of a complex natural product like this compound, which possesses a decalin core, a furan (B31954) moiety, and multiple stereocenters, presents a significant synthetic challenge. Drawing parallels from the synthesis of other labdane (B1241275) diterpenoids such as marrubiin, galanal A and B, and andrographolide, a convergent or a linear approach could be conceptualized. nih.govacs.orgresearchgate.net

A plausible retrosynthetic analysis would likely disconnect the molecule at key bonds to simplify the structure into more manageable synthetic precursors. A common strategy for labdane diterpenes involves the initial construction of the decalin ring system, followed by the introduction of the side chain containing the furan ring.

Key Synthetic Strategies for the Decalin Core:

Cationic Polyene Cyclization: This biomimetic approach mimics the natural biosynthetic pathway of terpenoids. A suitably functionalized acyclic polyene precursor could be induced to cyclize, forming the bicyclic decalin core with a degree of stereocontrol. acs.org The stereochemical outcome of the cyclization can often be influenced by the use of chiral catalysts or auxiliaries.

Diels-Alder Reaction: A powerful tool for the construction of six-membered rings, an intramolecular or intermolecular Diels-Alder reaction could be employed to form the decalin framework. The dienophile and diene components would be strategically chosen to install the desired substituents and stereochemistry.

Pauson-Khand Reaction: This cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide can be utilized to construct a cyclopentenone, which can then be elaborated into the decalin system. nih.gov

Radical Cyclization: Titanocene-mediated radical cyclizations have been successfully used to form key carbon-carbon bonds in the synthesis of labdane diterpenes, particularly for the construction of quaternary carbon centers. acs.org

Introduction of the Furan Ring:

The furan moiety is a common structural motif in many natural products, and various methods exist for its synthesis. acs.orgresearchgate.netresearchgate.netmdpi.com In the context of this compound, the furan-containing side chain could be appended to the pre-formed decalin core.

From Acyclic Precursors: The Paal-Knorr furan synthesis, involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a classic and reliable method. The requisite 1,4-dicarbonyl precursor could be synthesized and then attached to the decalin skeleton.

Oxidative Cyclization: Certain cytochrome P450 enzymes are known to catalyze the formation of furan rings from suitable acyclic precursors in biosynthetic pathways. researchgate.netresearchgate.net Chemical methods that mimic this transformation, perhaps involving selective oxidation of a diene or alcohol, could be envisioned.

Annulation Strategies: Furan annulation methods, where the furan ring is built onto an existing ring system, could also be applicable.

A hypothetical final stage in the total synthesis would involve functional group interconversions and the introduction of the carboxylic acid moiety, possibly via oxidation of a primary alcohol or an aldehyde.

Semi-Synthetic Modifications of this compound Scaffold

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful strategy for generating novel analogs with potentially enhanced biological activities. nih.govmdpi.compreprints.orgpreprints.orgnih.gov Assuming a viable source of this compound from a natural origin, its scaffold presents several reactive sites for modification.

Table 1: Potential Sites for Semi-Synthetic Modification of this compound

| Functional Group | Potential Modifications | Rationale |

| Carboxylic Acid | Esterification, Amidation, Reduction to alcohol | To explore the impact of charge and steric bulk at this position. |

| Furan Ring | Electrophilic substitution, Hydrogenation, Diels-Alder reactions | To probe the importance of the furan's aromaticity and electronic properties. |

| Exocyclic Methylene | Epoxidation, Dihydroxylation, Hydrogenation, Cyclopropanation | To investigate the role of this reactive alkene in biological activity. |

| Decalin Core | C-H activation/functionalization | To introduce new functional groups at typically unreactive positions. |

The carboxylic acid group is a prime target for creating a library of esters and amides. These modifications can alter the polarity, solubility, and bioavailability of the parent compound. Reduction of the carboxylic acid to the corresponding alcohol would provide another avenue for derivatization, such as ether formation.

The furan ring is susceptible to various transformations. Electrophilic substitution reactions could introduce substituents onto the furan ring, while hydrogenation would yield the corresponding tetrahydrofuran (B95107) derivative, allowing for an assessment of the importance of the furan's aromaticity. The diene character of the furan ring also permits its participation in Diels-Alder reactions, leading to complex polycyclic structures. acs.org

Design and Synthesis of this compound Analogs and Derivatives

The rational design and synthesis of analogs aim to explore the structure-activity relationship (SAR) and to develop compounds with improved properties. researchgate.netmdpi.comutripoli.edu.ly Based on the structure of this compound, several design strategies can be proposed.

Table 2: Design Strategies for this compound Analogs

| Design Strategy | Example Modification | Intended Outcome |

| Isosteric Replacement | Replace the furan ring with a thiophene (B33073), pyrrole, or thiazole (B1198619) ring. | To evaluate the effect of heteroatom substitution on activity. |

| Scaffold Hopping | Synthesize analogs with a different bicyclic core but retaining the key pharmacophoric elements. | To discover novel scaffolds with similar biological profiles. |

| Simplification | Synthesize truncated analogs lacking certain parts of the decalin ring or the side chain. | To identify the minimal pharmacophore required for activity. |

| Dimerization | Link two this compound molecules via a suitable linker. mdpi.com | To explore potential multivalent interactions with biological targets. |

The synthesis of these analogs would leverage the synthetic methodologies developed for other diterpenoids and heterocyclic compounds. For instance, the synthesis of a thiophene analog would involve the use of thiophene-building reactions in place of furan-forming ones. The construction of simplified analogs would involve shorter synthetic routes, making them more accessible for biological evaluation.

The creation of dimeric analogs, where two molecules of this compound are joined, has been shown to be a successful strategy for enhancing the biological activity of other labdane diterpenes. mdpi.com The linker's length and chemical nature can be varied to optimize the spatial orientation of the two monomeric units.

Spectroscopic Methodologies for Structural Elucidation

Structural elucidation is the process of determining the chemical structure of a molecule. For a complex natural product like this compound, this involves piecing together information from various spectroscopic methods, each providing unique insights into the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. pharm.or.jpnih.gov It provides detailed information about the carbon-hydrogen framework of a compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, identify the different chemical environments of hydrogen and carbon atoms, respectively. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between atoms, allowing for the complete assembly of the molecular structure. pharm.or.jpcas.cn

For this compound, NMR analysis confirms the abietane (B96969) diterpenoid skeleton, characterized by a tricyclic system and specific substituent patterns. chromnet.netscielo.br The analysis of chemical shifts (δ) and coupling constants (J) allows for the precise assignment of each proton and carbon atom in the structure. For instance, the aromatic protons typically appear in the δ 6.5-7.5 ppm region in the ¹H NMR spectrum, while the carboxylic acid carbon is observed far downfield, often above δ 175 ppm, in the ¹³C NMR spectrum. naturalproducts.netsemanticscholar.org The various methyl, methylene, and methine groups of the aliphatic rings have characteristic shifts that can be assigned using 2D NMR correlations. cas.cn

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: The following are expected chemical shifts based on the known structure of this compound and data from structurally similar phenolic diterpenoids. naturalproducts.net Actual values may vary slightly depending on the solvent and experimental conditions.

| Carbon No. | Expected ¹³C Shift (δ, ppm) | Expected ¹H Shift (δ, ppm) |

| 1 | ~38.5 | ~1.5 (ax), ~2.1 (eq) |

| 2 | ~19.0 | ~1.6 |

| 3 | ~37.5 | ~1.4 |

| 4 | ~47.0 | - |

| 5 | ~51.0 | ~1.8 |

| 6 | ~33.0 | ~2.9 |

| 7 | ~145.0 | - |

| 8 | ~125.0 | - |

| 9 | ~148.0 | - |

| 10 | ~38.0 | - |

| 11 | ~110.0 | ~6.7 |

| 12 | ~152.0 | - |

| 13 | ~135.0 | - |

| 14 | ~126.0 | ~7.0 |

| 15 | ~27.0 | ~3.2 (septet) |

| 16 | ~22.5 | ~1.2 (d) |

| 17 | ~22.5 | ~1.2 (d) |

| 18 | ~33.0 | ~1.3 (s) |

| 19 | ~180.0 | - |

| 20 | ~16.5 | ~1.2 (s) |

| 12-OH | - | ~5.0 (br s) |

| 19-COOH | - | ~12.0 (br s) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. naturalproducts.net It provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. naturalproducts.net High-Resolution Mass Spectrometry (HRMS) measures m/z with extremely high accuracy (typically to four or more decimal places), which allows for the unambiguous determination of a molecule's elemental formula.

For this compound (C₂₀H₂₈O₃), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of its molecular ion [M]⁺ or a quasi-molecular ion such as [M+H]⁺ or [M-H]⁻. chromnet.net The calculated monoisotopic mass of this compound is 316.2038 Da. An HRMS measurement would be expected to match this value to within a few parts per million (ppm).

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions. The subsequent fragmentation of the molecular ion provides a characteristic pattern. For a carboxylic acid like this compound, common fragmentation pathways include the loss of a water molecule ([M-H₂O]⁺), the loss of a carboxyl group ([M-COOH]⁺), and cleavage of the isopropyl group from the aromatic ring.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion Formula | Description | Predicted m/z |

| [C₂₀H₂₈O₃]⁺ | Molecular Ion (M⁺) | 316.2 |

| [C₂₀H₂₇O₃]⁺ | Loss of Hydrogen ([M-H]⁺) | 315.2 |

| [C₂₀H₂₆O₂]⁺ | Loss of Water ([M-H₂O]⁺) | 298.2 |

| [C₁₉H₂₇O]⁺ | Loss of Carboxyl Group ([M-COOH]⁺) | 271.2 |

| [C₁₇H₂₁O₃]⁺ | Loss of Isopropyl Group ([M-C₃H₇]⁺) | 289.1 |

Infrared (IR) spectroscopy measures the vibration of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features. A very broad peak in the range of 2500–3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. scielo.br A sharp, strong absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. scielo.br Additional significant peaks would include those for aromatic C=C stretching (around 1600 and 1475 cm⁻¹), C-O stretching for the phenol (B47542) and carboxylic acid (1200-1300 cm⁻¹), and sp³ C-H stretching just below 3000 cm⁻¹. scielo.br

UV/Visible (UV/Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated π-electrons. cas.cn The phenolic ring in this compound acts as a chromophore. It is expected to exhibit maximum absorbance (λmax) in the ultraviolet region, typically between 270 and 290 nm, which is characteristic of substituted benzene (B151609) rings. researchgate.net This analysis is useful for quantification and for detecting the aromatic portion of the molecule.

Table 3: Expected Spectroscopic Data (IR and UV/Vis) for this compound

| Technique | Region/Parameter | Expected Value | Functional Group Assignment |

| IR | Wavenumber (cm⁻¹) | 2500–3300 (broad) | O-H stretch (Carboxylic acid) |

| IR | Wavenumber (cm⁻¹) | ~2960 (sharp) | C-H stretch (Aliphatic) |

| IR | Wavenumber (cm⁻¹) | ~1700 (strong, sharp) | C=O stretch (Carboxylic acid) |

| IR | Wavenumber (cm⁻¹) | ~1600, ~1475 | C=C stretch (Aromatic) |

| IR | Wavenumber (cm⁻¹) | ~1250 | C-O stretch (Phenol, Acid) |

| UV/Vis | λmax (in Ethanol) | ~280 nm | π → π* transition (Phenolic ring) |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, chromatographic methods are indispensable for isolating the compound from its natural source, assessing its purity, and quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a liquid mobile phase. For a compound of moderate polarity like this compound, reversed-phase HPLC is the most common approach. In this method, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water (often acidified with formic or acetic acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

Under specific conditions (column type, mobile phase composition, flow rate, and temperature), this compound will elute at a characteristic retention time (Rt). Purity is assessed by the presence of a single, sharp, symmetrical peak. Quantification is achieved by integrating the area of the peak and comparing it to a calibration curve generated from standards of known concentration. Detection is commonly performed using a UV detector set to the λmax of this compound (~280 nm). nih.gov

Table 4: Representative HPLC Conditions for this compound Analysis

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Expected Rt | Dependent on exact conditions, but would be consistent |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. This compound itself is not sufficiently volatile for direct GC analysis due to its polar carboxylic acid and phenolic hydroxyl groups. pharm.or.jp

Therefore, a chemical derivatization step is required to convert these polar groups into less polar, more volatile ones. pharm.or.jp This typically involves esterification of the carboxylic acid (e.g., to a methyl ester) and silylation of the phenolic hydroxyl group (e.g., to a trimethylsilyl (B98337) ether). The resulting derivative can be readily analyzed by GC-MS. The GC column separates the derivatized compound from other components, and the mass spectrometer provides a mass spectrum that confirms its identity through its characteristic molecular ion and fragmentation pattern. This technique is particularly useful for detecting and identifying this compound and its metabolites in complex biological matrices after appropriate sample preparation and derivatization.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) stands as a powerful analytical technique for the separation and characterization of charged molecules, offering a viable alternative to chromatographic methods for analyzing diterpenoic acids like this compound and its metabolites. benthamopen.combenthamopenarchives.com The technique operates on the principle of separating analytes based on their differential migration in an electric field within a narrow fused-silica capillary. researchgate.net This separation is influenced by the analyte's size, shape, and charge. researchgate.net For compounds such as this compound, which possesses a carboxylic acid group, CE analysis is typically performed at a pH where this group is deprotonated, rendering the molecule anionic and thus mobile in an electric field. researchgate.net

A significant advantage of CE is its simplified sample preparation, often requiring only the dissolution of the sample in a suitable solvent like methanol, without the need for derivatization that is common in gas chromatography (GC). benthamopenarchives.comresearchgate.net In a typical setup, a fused-silica capillary is filled with a background electrolyte (BGE), which is a buffer solution that controls the pH and ionic strength. benthamopen.com For the analysis of diterpenoic acids, a BGE with a basic pH (e.g., boric acid adjusted to pH 9.25) is often used to ensure the analytes are in their anionic form. benthamopen.comresearchgate.net The separation efficiency of CE is remarkably high, often surpassing that of high-performance liquid chromatography (HPLC) and GC. researchgate.netnih.gov

Detection is commonly achieved using an online UV-Vis detector, which measures the absorbance of the separated analytes at specific wavelengths. benthamopen.combenthamopenarchives.com Diterpenoic acids can be detected at wavelengths around 200, 250, and 270 nm. benthamopen.combenthamopenarchives.com The resulting electropherogram displays peaks corresponding to the different components of the sample, and identification can be based on the migration times and peak patterns, similar to chromatography. benthamopenarchives.comresearchgate.net While CE offers comparable resolution and analysis time to GC, its detection limit is generally higher. benthamopenarchives.comresearchgate.net However, sensitivity can be enhanced through various strategies, such as field-amplified sample injection or by coupling CE with mass spectrometry (CE-MS), which also provides structural information for metabolite identification. semanticscholar.orgnih.gov

Table 1: Hypothetical Capillary Electrophoresis Parameters for this compound Analysis

| Parameter | Value/Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 48.5 cm total length | Standard dimensions for high-efficiency separations. benthamopen.com |

| Background Electrolyte (BGE) | 20 mM Boric acid, adjusted to pH 9.25 with NaOH | Ensures this compound is deprotonated and migrates as an anion. benthamopen.comresearchgate.net |

| Applied Voltage | +15 kV to +30 kV | Drives the electrophoretic separation. benthamopen.comresearchgate.net |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | A common and reproducible method for sample introduction. researchgate.net |

| Detection | UV Diode Array Detector (DAD) at 200 nm | Wavelength suitable for detecting the carboxyl chromophore. benthamopen.com |

| Temperature | 20-25 °C | Controlled temperature ensures reproducible migration times. researchgate.net |

Biophysical Characterization for Ligand-Target Interactions

Molecular Docking and Computational Chemistry Approaches

Molecular docking and computational chemistry are indispensable in-silico tools for predicting and analyzing the interaction between a ligand, such as this compound, and its biological target. These methods provide detailed insights into the binding mode, affinity, and the specific molecular forces governing the complex formation, guiding further experimental studies. nih.govnih.gov

Molecular docking simulations predict the preferred orientation of this compound when bound to a target protein. The process involves sampling a vast number of conformations of the ligand within the binding site of the receptor and scoring them based on a force field that estimates the binding energy. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between this compound and specific amino acid residues of the target. nih.gov For example, the indole (B1671886) ring of a tryptophan residue in the binding site could form a π-π stacking interaction with the aromatic ring of this compound. nih.gov

Computational chemistry methods, such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, can be used to investigate the electronic properties of this compound. mdpi.com These calculations help in understanding the molecule's reactivity, charge distribution, and the nature of its frontier molecular orbitals (HOMO and LUMO), which are crucial for its interaction with a receptor. mdpi.com Furthermore, quantum chemical calculations can determine thermodynamic properties like gas-phase acidity (GA) and pKa values, which are fundamental to the behavior of the molecule in a biological environment. mdpi.comnih.gov

By combining docking with molecular dynamics (MD) simulations, the stability of the predicted this compound-protein complex can be assessed over time, providing a more dynamic and realistic view of the binding event. These computational strategies are crucial for structure-based drug design, enabling the rational modification of the this compound structure to improve its binding affinity and selectivity.

Table 2: Key Computational Methods for Analyzing this compound Interactions

| Computational Method | Application for this compound | Information Gained |

| Molecular Docking | Predict binding pose in a target protein's active site. | Preferred orientation, binding energy score, key interacting residues. nih.gov |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex. | Stability of binding, conformational changes, role of solvent. nih.gov |

| Quantum Mechanics (QM) | Calculate electronic structure and properties. | Electron density, electrostatic potential, orbital energies (HOMO/LUMO). mdpi.com |

| Free Energy Perturbation (FEP) | Calculate relative binding affinities of analogues. | Predictions of affinity changes upon chemical modification. |

| pKa Prediction | Determine the ionization state at physiological pH. | Understanding of charge state and its influence on binding. mdpi.com |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to quantitatively measure the binding kinetics and affinity of molecular interactions. rouken.biomdpi.com It is highly suitable for characterizing the interaction between this compound (the analyte) and its immobilized target protein (the ligand). nih.gov

In a typical SPR experiment, the target protein is immobilized on the surface of a sensor chip, often a gold film. youtube.com A solution containing this compound is then flowed over this surface. The binding of this compound to the immobilized protein causes a change in the mass concentration at the sensor surface, which in turn alters the refractive index. mdpi.comnih.gov This change is detected in real-time and is proportional to the amount of bound analyte, measured in Resonance Units (RU). nih.govresearchgate.net

A complete SPR experiment generates a sensorgram, which plots the response (RU) versus time. The sensorgram has distinct phases:

Association Phase: this compound is injected at a specific concentration and flows over the surface, allowing for binding to the target. The curve rises as the complex forms.

Equilibrium Phase: The injection continues until the binding and dissociation rates are equal, and the curve plateaus.

Dissociation Phase: A buffer solution without this compound is flowed over the surface, and the dissociation of the complex is monitored as the curve declines.

By performing experiments with a range of this compound concentrations, key kinetic parameters can be determined. rouken.bio The association rate constant (ka) is derived from the association phase, while the dissociation rate constant (kd) is derived from the dissociation phase. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd to ka (KD = kd/ka). A lower KD value indicates a higher binding affinity. rouken.bio

Table 3: Hypothetical Kinetic and Affinity Data for this compound from SPR

| Analyte (this compound Conc.) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (M) |

| 10 nM | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 x 10⁻⁹ (2.0 nM) |

| 20 nM | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 x 10⁻⁹ (2.0 nM) |

| 40 nM | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 x 10⁻⁹ (2.0 nM) |

| 80 nM | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 x 10⁻⁹ (2.0 nM) |

| 160 nM | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 x 10⁻⁹ (2.0 nM) |

Differential Scanning Calorimetry (DSC) for Thermal Stability

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. malvernpanalytical.comresearchgate.net DSC is used to study the thermal properties of a substance, such as melting point, crystallization, and phase transitions, and to assess the thermal stability of biomolecules and their complexes. linseis.comyoutube.com

For this compound itself, DSC can be used to determine its melting temperature (Tm) and enthalpy of fusion (ΔHfus). A sharp endothermic peak on a DSC thermogram indicates the melting of a pure crystalline substance. researchgate.net The temperature at the peak maximum is the Tm, providing a key physicochemical parameter for the compound.

In the context of ligand-target interactions, DSC is exceptionally valuable for assessing how the binding of this compound affects the thermal stability of its target protein. malvernpanalytical.com Proteins undergo thermal denaturation, an unfolding process that can be observed as a large endothermic transition in a DSC scan. nih.gov The midpoint of this transition is the protein's melting temperature (Tm), a direct indicator of its stability. malvernpanalytical.com

When this compound binds to and stabilizes the protein, it typically shifts the Tm to a higher temperature. The magnitude of this thermal shift (ΔTm) is a measure of the stabilization effect conferred by the ligand. This allows for the screening of compounds and the characterization of binding.

Table 4: Example DSC Data for Protein Stabilization by this compound

| Sample | Transition Midpoint (Tm) (°C) | Enthalpy of Unfolding (ΔHcal) (kcal/mol) | Interpretation |

| Target Protein (Apo) | 55.2 °C | 120 | The intrinsic thermal stability of the unbound protein. malvernpanalytical.com |

| Target Protein + this compound | 61.5 °C | 135 | This compound binding increases the Tm by 6.3 °C, indicating significant stabilization. malvernpanalytical.com |

| Target Protein + Inactive Analogue | 55.4 °C | 121 | The inactive analogue does not significantly alter the protein's stability. |

Circular Dichroism (CD) for Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by a chiral molecule. wikipedia.orgyoutube.com It is an invaluable technique for studying the structure of chiral molecules like proteins and nucleic acids and for detecting conformational changes that occur upon ligand binding. nih.govnih.gov

While this compound itself is chiral and would have a CD spectrum, the primary application of CD in this context is to monitor changes in the secondary and tertiary structure of a target protein upon binding to this compound. youtube.com

Far-UV CD (180-240 nm): This region is dominated by the absorption of the peptide bond. The CD spectrum in this range is highly sensitive to the protein's secondary structure (α-helices, β-sheets, random coils). youtube.com Binding of this compound could induce a conformational change that alters the relative proportions of these structural elements, leading to a measurable change in the Far-UV CD spectrum.

Near-UV CD (250-320 nm): This region is sensitive to the environment of the aromatic amino acid side chains (tryptophan, tyrosine, phenylalanine). mit.edu Changes in the Near-UV CD spectrum indicate alterations in the protein's tertiary structure, often as a direct result of a ligand binding in or near the pocket containing these residues. mit.edu

By titrating a solution of the target protein with increasing concentrations of this compound and recording the CD spectrum at each step, a binding event can be characterized. The magnitude of the spectral change can be plotted against the ligand concentration to estimate the binding affinity (KD). This provides complementary information to techniques like SPR and is particularly useful for confirming that binding leads to a structural change in the target. nih.gov

Table 5: Hypothetical Circular Dichroism Data Showing Conformational Change

| Sample | Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |

| Target Protein (Apo) | 222 | -12,000 | The baseline signal corresponds to the native, unbound protein's secondary structure. youtube.com |

| Target Protein + this compound (1:1) | 222 | -12,500 | A small change, suggesting minor perturbation of the secondary structure. |

| Target Protein + this compound (1:10) | 222 | -14,500 | A significant increase in negative ellipticity, indicating a conformational shift, possibly an increase in α-helical content upon binding. youtube.com |

| Target Protein + this compound (1:100) | 222 | -14,600 | The signal is saturated, indicating that the binding sites are fully occupied. |

Ecological Role

Diterpenoid resin acids, including abietic acid and likely Lambertic acid, play a significant role in the chemical defense mechanisms of coniferous trees. researchgate.netyoutube.com These compounds are components of oleoresin, a sticky substance that is exuded upon injury to the plant. The oleoresin acts as a physical barrier to insect pests and pathogens. Furthermore, the chemical constituents of the oleoresin, such as abietane (B96969) diterpenoids, can have toxic or deterrent effects on invading organisms, thus protecting the plant from herbivory and infection. youtube.com

Chemical Synthesis

Botanical Sources and Distribution of this compound

This compound is primarily found in plant species belonging to the genera Isodon and Dacrydium. Its distribution within these plants can vary, with the compound being isolated from different parts of the plant, including leaves, rhizomes, twigs, and bark.

The genus Isodon, a member of the Lamiaceae family, is a significant source of diterpenoids, including this compound. Several species within this genus have been reported to contain this compound.

Isodon ternifolius : Studies have identified this compound as a constituent of Isodon ternifolius. researchgate.net The isolation from this species often involves the extraction of the plant material with organic solvents, followed by chromatographic separation.

Isodon macrophylla : this compound has been successfully isolated from the roots of Isodon macrophylla. nih.gov The powdered roots are typically extracted, and the resulting crude extract is subjected to purification processes to yield the compound.

Isodon amethystoides : Research has confirmed the presence of this compound in the leaves and rhizomes of Isodon amethystoides. researchgate.netmassbank.eu Its isolation from this plant involves extraction and subsequent chromatographic techniques to separate it from other co-occurring diterpenoids and flavonoids. massbank.eu

Table 1: Occurrence of this compound in Isodon Species

| Species | Plant Part | Reference |

| Isodon ternifolius | Not specified | researchgate.net |

| Isodon macrophylla | Roots | nih.gov |

| Isodon amethystoides | Leaves, Rhizomes | researchgate.netmassbank.eu |

This compound has also been isolated from Dacrydium elatum, a coniferous tree belonging to the Podocarpaceae family. wikipedia.orgnparks.gov.sg Specifically, the compound has been extracted from the twigs and bark of this tree. researchgate.net The isolation process involved an ethyl acetate (B1210297) extract of the plant material, from which this compound was separated and identified. researchgate.net

Advanced Extraction Techniques for this compound

The extraction of this compound from its natural sources can be enhanced by employing advanced extraction techniques that offer advantages over conventional methods in terms of efficiency, selectivity, and reduced environmental impact. nih.gov

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and plant matrix, leading to the disruption of plant cells and enhanced release of target compounds. researchgate.netmdpi.comnih.gov This technique can significantly reduce extraction time and solvent consumption. youtube.com The choice of solvent is crucial, with ethanol (B145695) being a common choice due to its ability to dissolve a range of polar and non-polar compounds. researchgate.net

Ultrasound-Assisted Extraction (UAE) : UAE employs high-frequency sound waves to induce cavitation in the solvent, which disrupts cell walls and improves mass transfer of the target compounds from the plant material into the solvent. nih.govnih.govresearchgate.net This method is known for its efficiency at lower temperatures, which is beneficial for heat-sensitive compounds. scispace.com

Supercritical Fluid Extraction (SFE) : SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. nih.govmdpi.comnih.gov By manipulating temperature and pressure, the solvent properties of the supercritical fluid can be tuned to selectively extract specific compounds like diterpenoids. nih.gov This technique is considered a green technology due to the use of a non-toxic and easily removable solvent. mdpi.comthepharmajournal.com

Chromatographic and Spectroscopic Purification Strategies for this compound

Following extraction, a combination of chromatographic and spectroscopic techniques is essential for the purification and structural elucidation of this compound.

Chromatographic Purification:

Column Chromatography : A fundamental technique for the separation of compounds from a mixture. For the purification of this compound, silica (B1680970) gel column chromatography is commonly employed. nih.gov The crude extract is loaded onto the column, and a solvent or a gradient of solvents is used to elute the different components at different rates, allowing for the separation of this compound from other constituents.

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution chromatographic technique used for the final purification of compounds. youtube.com Semipreparative HPLC is often used to isolate pure this compound from fractions obtained from column chromatography. nih.gov Chiral HPLC can also be utilized for the separation of enantiomers if required.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for determining the detailed molecular structure of a compound. 1H NMR and 13C NMR are used to identify the hydrogen and carbon framework of this compound. hmdb.cayoutube.comembrapa.brresearchgate.net The chemical shifts, coupling constants, and signal integrations provide the necessary information for its structural elucidation. The carboxylic acid proton typically appears in the downfield region of the 1H NMR spectrum. libretexts.org

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. google.comnih.govyoutube.comyoutube.com The fragmentation pattern observed in the mass spectrum can provide additional structural information. massbank.eu

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching). libretexts.org

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference |

| NMR Spectroscopy | Provides detailed structural information of the carbon and hydrogen framework. The carboxylic acid proton has a characteristic downfield chemical shift. | hmdb.cayoutube.comembrapa.brresearchgate.netlibretexts.org |

| Mass Spectrometry | Determines the molecular weight and provides information on the fragmentation pattern. | massbank.eugoogle.comnih.govyoutube.comyoutube.com |

| Infrared Spectroscopy | Shows characteristic absorption bands for the carboxylic acid functional group. | libretexts.org |

Perspectives and Future Directions in Lambertic Acid Research

Untapped Biological Potentials and Exploration of Novel Mechanisms

Initial research has centered on the anticancer properties of Lambertic acid. Studies have shown it can inhibit the androgen receptor (AR) in prostate cancer cells, leading to decreased cell proliferation and the induction of apoptosis through the activation of caspase pathways. nih.gov Further research has elucidated its apoptotic effects in breast cancer cells via the AMPK/FOXM1 signaling pathway. pacbio.cn However, the biological activity of many related labdane (B1241275) diterpenes suggests that the potential of this compound is far from fully realized. nih.gov

Future research should pivot towards exploring other significant biological activities. For instance, many diterpenes exhibit potent anti-inflammatory and antimicrobial properties. nih.govnih.govresearchgate.net The anti-inflammatory mechanisms of similar compounds, such as lobaric acid, involve the suppression of key inflammatory pathways like NF-κB and MAPK, as well as the inhibition of the NLRP3 inflammasome. nih.gov A critical future direction would be to investigate whether this compound can modulate these or other inflammatory pathways, which could have implications for chronic inflammatory diseases.

Similarly, the antimicrobial potential of this compound remains an open question. While related compounds like lauric acid have demonstrated broad-spectrum antimicrobial effects, the specific activity of this compound against pathogenic bacteria, fungi, or viruses has not been thoroughly investigated. nih.gov Exploring its ability to disrupt microbial cell membranes, inhibit biofilm formation, or interfere with essential microbial enzymes could unveil novel therapeutic applications, particularly in an era of growing antimicrobial resistance. researchgate.netnih.gov

The exploration of these untapped potentials must be coupled with a deeper investigation into novel mechanisms of action. Even within its known anticancer role, understanding the full network of protein interactions and downstream signaling cascades is incomplete. Identifying new cellular targets and understanding how this compound's structure relates to its function will be paramount.

Table 1: Potential Areas for Biological Investigation of this compound

| Biological Potential | Rationale Based on Related Compounds | Potential Mechanisms to Investigate |

| Anti-inflammatory | Other diterpenes and natural acids show potent anti-inflammatory effects. nih.govnih.gov | Inhibition of NF-κB, MAPK, and NLRP3 inflammasome pathways. nih.gov |

| Antimicrobial | Related diterpenes and fatty acids exhibit broad antimicrobial activity. researchgate.netnih.gov | Disruption of microbial cell wall/membrane integrity, enzyme inhibition. researchgate.net |

| Antiviral | Diterpenes are a known source of antiviral compounds. | Inhibition of viral proteases or entry mechanisms. nih.gov |

| Neuroprotective | Some diterpenoids show activity against neurodegenerative disease targets. | Modulation of neuro-inflammatory pathways, protection against oxidative stress. |

Challenges in Sustainable Production and Scalability for Research

A significant hurdle in advancing this compound research is the challenge of obtaining sufficient quantities of the pure compound. Currently, its primary source is the oleoresin of the Sugar Pine, Pinus lambertiana. Relying on natural extraction presents several scalability and sustainability issues. The yield of specific compounds from natural sources can be highly variable, dependent on geographical location, season, and the age of the tree. Furthermore, large-scale harvesting from natural forests is often not environmentally or economically viable.

Therefore, a crucial future direction is the development of sustainable and scalable production methods. Biotechnological approaches offer a promising alternative. Heterologous production, which involves engineering common microorganisms like yeast (Saccharomyces cerevisiae), bacteria (Escherichia coli), or microalgae (Chlamydomonas reinhardtii) to produce the compound, is a key area of investigation for many labdane diterpenes. nih.govnih.gov This involves identifying and transferring the entire biosynthetic gene cluster responsible for this compound production from Pinus lambertiana into a microbial host that can be grown in large-scale fermenters.

Challenges in this approach include:

Gene Discovery: The complete enzymatic pathway for this compound in P. lambertiana must be fully elucidated.

Metabolic Engineering: The host organism's metabolism must be optimized to provide a high flux of the precursor molecule, geranylgeranyl diphosphate (B83284) (GGPP), and to prevent the diversion of intermediates into other pathways.

Enzyme Efficiency: Plant enzymes may not function optimally in a microbial host, requiring protein engineering to improve their activity and stability.

Successfully engineering a microbial chassis for this compound production would provide a reliable, scalable, and sustainable supply, thereby removing a major bottleneck for preclinical and clinical research. nih.gov

Integration of Omics Technologies in Mechanistic Studies

To fully understand the biological effects of this compound and uncover novel mechanisms, future research must integrate "omics" technologies. These approaches provide a global view of cellular processes, moving beyond the study of single proteins or pathways. researchgate.netnih.gov

Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze the complete set of gene transcripts in cells or tissues after treatment with this compound. This can reveal which genes are turned on or off by the compound, providing clues about the cellular pathways it affects. Comprehensive transcriptome data already exists for Pinus lambertiana, which could be leveraged to identify the genes involved in its biosynthesis. nih.govpacbio.cnnih.gov This knowledge is the first step toward biotechnological production.

Proteomics: This technology analyzes the entire protein content of a cell. nih.govrsc.org By comparing the proteome of cells with and without this compound treatment, researchers can identify which proteins are up- or down-regulated and identify direct protein targets or downstream effectors of the compound. nih.gov This can validate findings from transcriptomics and uncover post-transcriptional modes of regulation.

Metabolomics: This involves the study of the complete set of small-molecule metabolites within a cell or organism. youtube.com Metabolomic profiling can reveal how this compound alters cellular metabolism, which is a hallmark of many diseases, including cancer. Integrated analysis of transcriptomics and metabolomics has been successfully used to identify genes involved in terpenoid biosynthesis in other pine species, providing a roadmap for similar studies in the context of this compound. frontiersin.org

The integration of these omics datasets can provide a comprehensive, systems-level understanding of this compound's mechanism of action, identify novel biomarkers for its activity, and help predict both its efficacy and potential off-target effects. researchgate.net

Table 2: Application of Omics Technologies to this compound Research

| Omics Technology | Key Question to Address | Potential Outcome |

| Transcriptomics | Which genes are regulated by this compound? What is the biosynthetic pathway in P. lambertiana? | Identification of affected signaling pathways; isolation of biosynthetic genes for metabolic engineering. nih.govfrontiersin.org |

| Proteomics | What are the direct protein targets of this compound? How does the cellular proteome change upon treatment? | Target deconvolution; discovery of biomarkers and downstream effectors. nih.govnih.gov |

| Metabolomics | How does this compound impact cellular metabolism? | Understanding of metabolic reprogramming; identification of metabolic vulnerabilities. youtube.comfrontiersin.org |

Computational Approaches for Rational Design and Optimization

While this compound itself shows promise, it may not possess the optimal properties for a therapeutic drug in terms of potency, selectivity, or pharmacokinetic profile. Computational chemistry offers powerful tools for the rational design and optimization of new molecules based on the this compound scaffold. nih.gov

Molecular Docking: This technique predicts how a ligand (like this compound) binds to the three-dimensional structure of a target protein. nih.govyoutube.com Once key protein targets of this compound are identified (e.g., through proteomics), docking studies can be used to understand the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that are critical for its binding affinity. This knowledge is essential for designing modifications to the this compound structure that could enhance this binding and, therefore, its biological activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling method that correlates variations in the chemical structure of a series of compounds with their biological activity. nih.gov By synthesizing and testing a library of this compound derivatives, a QSAR model can be built. This model can then be used to predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the synthesis of the most promising candidates and avoid less promising ones, thereby saving significant time and resources.

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of a protein and its ligand over time, providing a more dynamic and realistic view of their interaction than static docking. This can help assess the stability of the predicted binding pose and reveal conformational changes in the protein that may be important for its function and inhibition.

These computational approaches, when used in an iterative cycle with chemical synthesis and biological testing, can dramatically accelerate the process of transforming a promising natural product like this compound into a highly optimized, drug-like candidate.

Q & A

What are the primary natural sources of Lambertic acid, and what methodologies are employed for its isolation and purification in academic research?

This compound is primarily isolated from plants in the Isodon genus, such as Isodon macrophylla and Isodon amethystoides. Extraction typically involves solvent-based methods (e.g., ethanol or methanol maceration), followed by chromatographic techniques like column chromatography or HPLC for purification. Structural confirmation relies on spectroscopic methods (NMR, MS) and comparison with published data .

What key chemical characteristics of this compound are critical for designing pharmacological studies?

Researchers must consider its triterpenoid structure, solubility profiles (polar vs. nonpolar solvents), and stability under varying pH/temperature conditions. The presence of hydroxyl and carboxyl groups influences its interaction with biological targets, necessitating computational modeling (e.g., molecular docking) to predict binding affinities .

What in vitro assays are commonly used to evaluate the antioxidant and anti-fibrotic effects of this compound?

Standard assays include:

- ROS Scavenging : DCFH-DA fluorescence in cell lines (e.g., RAW264.7 macrophages).

- Anti-fibrotic Activity : TGF-β-induced activation of hepatic stellate cells (HSCs), measured via α-SMA expression (Western blot) or collagen secretion (ELISA).

- Cytotoxicity : MTT assay to determine safe dosage ranges .

How can network pharmacology be applied to study the multi-target mechanisms of this compound in hepatic fibrosis?

Network pharmacology integrates omics data (e.g., transcriptomics, proteomics) to map this compound’s interactions with key pathways (e.g., PI3K/Akt, NF-κB). Steps include:

Target Prediction : Use databases like SwissTargetPrediction.

Pathway Enrichment : Tools like DAVID or KEGG.

Validation : In vitro knockdown of predicted targets (e.g., TLR4, EGFR) to assess functional relevance .

What experimental strategies optimize molecular docking studies for this compound and its protein targets?

- Protein Preparation : Retrieve 3D structures from PDB; optimize via energy minimization.

- Ligand Preparation : Generate this compound conformers using software like AutoDock Vina.

- Validation : Compare docking scores with known inhibitors and validate via mutagenesis studies .

How should researchers address contradictions in reported efficacy data for this compound across different experimental models?

- Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., dosage, model species).

- Dose-Response Curves : Establish linear vs. non-linear effects.

- Mechanistic Studies : Use knockout models to isolate pathway-specific effects .

What are the best practices for designing in vivo studies to evaluate this compound’s anti-fibrotic efficacy?

- Model Selection : Use CCl4- or bile duct ligation-induced fibrosis in rodents.

- Endpoint Metrics : Histopathology (Sirius Red staining), serum biomarkers (ALT, AST), and qPCR for fibrogenic genes (e.g., Col1a1).

- Controls : Include positive controls (e.g., ursolic acid) and vehicle groups .

What statistical approaches are recommended for analyzing multi-omics data in this compound research?

- Multivariate Analysis : PCA or PLS-DA to identify biomarkers.

- Pathway Analysis : GSEA or Ingenuity Pathway Analysis.

- Correlation Networks : WGCNA to link gene expression with phenotypic outcomes .

How can researchers ensure reproducibility in this compound experiments, particularly in compound characterization?

- Detailed Protocols : Document extraction solvents, chromatography conditions, and spectroscopic parameters (e.g., NMR solvent, frequency).

- Reference Standards : Compare with authenticated samples or literature data.

- Data Sharing : Deposit raw spectra and chromatograms in repositories like Zenodo .

What guidelines should be followed when presenting this compound research in academic manuscripts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.